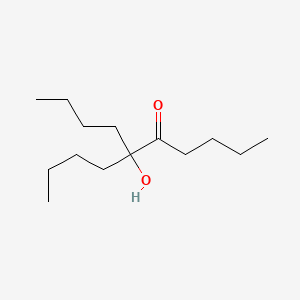
6-Butyl-6-hydroxydecan-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Butyl-6-hydroxydecan-5-one is an organic compound with the molecular formula C14H28O2. It features a hydroxyl group and a ketone group, making it a hydroxy ketone. This compound is notable for its unique structure, which includes a butyl group attached to the sixth carbon of a decane chain, with a hydroxyl group on the same carbon and a ketone group on the fifth carbon.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Butyl-6-hydroxydecan-5-one can be achieved through various organic synthesis methods. One common approach involves the aldol condensation reaction between butanal and 5-decanone. The reaction typically requires a base catalyst such as sodium hydroxide (NaOH) and is carried out under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and yield. The process may also include purification steps such as distillation or recrystallization to obtain a high-purity product.
Analyse Des Réactions Chimiques
Types of Reactions
6-Butyl-6-hydroxydecan-5-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone, resulting in a diketone compound.
Reduction: The ketone group can be reduced to form a secondary alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of 6-butyl-5,6-decanedione.
Reduction: Formation of 6-butyl-6-hydroxydecan-5-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
6-Butyl-6-hydroxydecan-5-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It can be used in studies related to enzyme-substrate interactions due to its functional groups.
Industry: Used in the synthesis of fragrances and flavoring agents due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 6-Butyl-6-hydroxydecan-5-one involves its interaction with various molecular targets. The hydroxyl and ketone groups allow it to participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate the activity of biological pathways, making it a valuable compound in medicinal chemistry.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Butyl-5-decanone: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
6-Hydroxydecan-5-one: Lacks the butyl group, affecting its hydrophobicity and overall reactivity.
6-Butyl-6-hydroxyhexan-5-one: Shorter carbon chain, leading to different physical and chemical properties.
Uniqueness
6-Butyl-6-hydroxydecan-5-one is unique due to the presence of both a hydroxyl and a ketone group on the same carbon, along with a butyl group. This combination of functional groups provides a versatile platform for various chemical reactions and applications in different fields.
Propriétés
Numéro CAS |
59373-69-2 |
|---|---|
Formule moléculaire |
C14H28O2 |
Poids moléculaire |
228.37 g/mol |
Nom IUPAC |
6-butyl-6-hydroxydecan-5-one |
InChI |
InChI=1S/C14H28O2/c1-4-7-10-13(15)14(16,11-8-5-2)12-9-6-3/h16H,4-12H2,1-3H3 |
Clé InChI |
IYSYBDRFKZMYLP-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(=O)C(CCCC)(CCCC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















